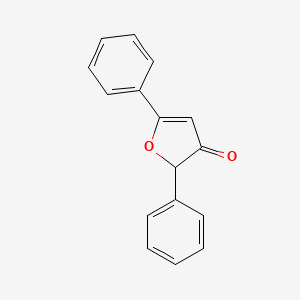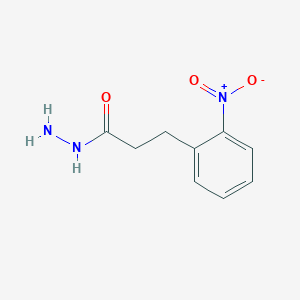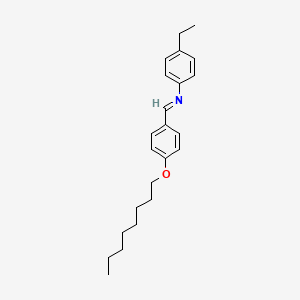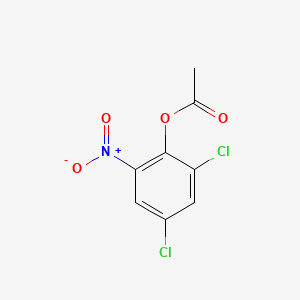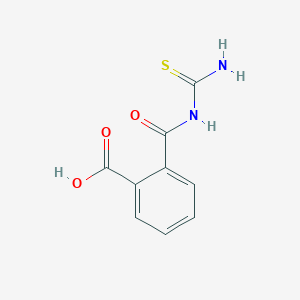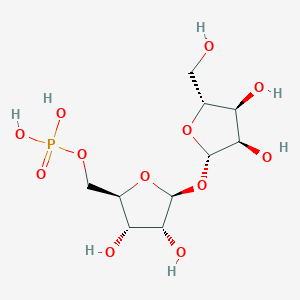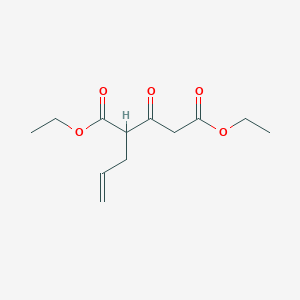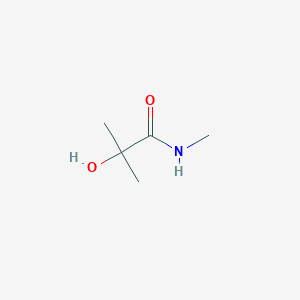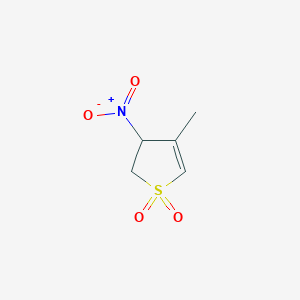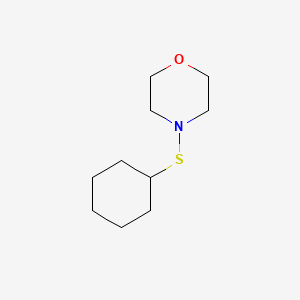![molecular formula C16H19O4P B14673839 [1,1'-Biphenyl]-4-yl diethyl phosphate CAS No. 37782-03-9](/img/structure/B14673839.png)
[1,1'-Biphenyl]-4-yl diethyl phosphate
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
[1,1’-Biphenyl]-4-yl diethyl phosphate: is an organophosphorus compound that features a biphenyl group attached to a diethyl phosphate moiety
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of [1,1’-Biphenyl]-4-yl diethyl phosphate typically involves the reaction of biphenyl derivatives with diethyl phosphorochloridate under controlled conditions. The reaction is usually carried out in the presence of a base such as triethylamine to neutralize the hydrochloric acid formed during the reaction. The reaction conditions often include anhydrous solvents and inert atmosphere to prevent hydrolysis and oxidation .
Industrial Production Methods: Industrial production of [1,1’-Biphenyl]-4-yl diethyl phosphate may involve large-scale batch or continuous processes. The key steps include the preparation of high-purity starting materials, precise control of reaction conditions, and efficient purification techniques to ensure the desired product’s quality and yield .
Chemical Reactions Analysis
Types of Reactions: [1,1’-Biphenyl]-4-yl diethyl phosphate can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding phosphates.
Reduction: Reduction reactions can convert the phosphate group to phosphine derivatives.
Substitution: The biphenyl group can undergo electrophilic aromatic substitution reactions.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include hydrogen peroxide and potassium permanganate.
Reduction: Reducing agents such as lithium aluminum hydride are often used.
Substitution: Electrophilic aromatic substitution reactions typically use reagents like bromine or nitric acid under acidic conditions.
Major Products Formed:
Oxidation: Formation of biphenyl phosphates.
Reduction: Formation of biphenyl phosphines.
Substitution: Formation of brominated or nitrated biphenyl derivatives.
Scientific Research Applications
Chemistry: In chemistry, [1,1’-Biphenyl]-4-yl diethyl phosphate is used as a reagent in organic synthesis and as a ligand in coordination chemistry .
Biology: In biological research, this compound can be used as a probe to study enzyme activities and protein interactions involving phosphate groups .
Industry: Industrially, this compound can be used in the production of flame retardants, plasticizers, and other specialty chemicals .
Mechanism of Action
The mechanism of action of [1,1’-Biphenyl]-4-yl diethyl phosphate involves its interaction with molecular targets such as enzymes and receptors that recognize phosphate groups. The compound can inhibit or activate these targets by mimicking or blocking the natural substrates’ binding . The pathways involved often include phosphorylation and dephosphorylation processes critical for cellular signaling and metabolism .
Comparison with Similar Compounds
Diethylphosphite: Similar in structure but lacks the biphenyl group.
Bisphosphonates: Used in medicine for bone diseases but have different structural features and applications.
Uniqueness: [1,1’-Biphenyl]-4-yl diethyl phosphate is unique due to its biphenyl moiety, which imparts distinct chemical properties and reactivity compared to other organophosphorus compounds. This uniqueness makes it valuable in specific applications where both the biphenyl and phosphate functionalities are required .
Properties
CAS No. |
37782-03-9 |
|---|---|
Molecular Formula |
C16H19O4P |
Molecular Weight |
306.29 g/mol |
IUPAC Name |
diethyl (4-phenylphenyl) phosphate |
InChI |
InChI=1S/C16H19O4P/c1-3-18-21(17,19-4-2)20-16-12-10-15(11-13-16)14-8-6-5-7-9-14/h5-13H,3-4H2,1-2H3 |
InChI Key |
QOQHQTJPTKGVSY-UHFFFAOYSA-N |
Canonical SMILES |
CCOP(=O)(OCC)OC1=CC=C(C=C1)C2=CC=CC=C2 |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


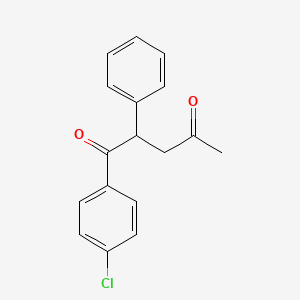
phosphanium chloride](/img/structure/B14673773.png)
![[(Phenylethynyl)sulfanyl]benzene](/img/structure/B14673778.png)
